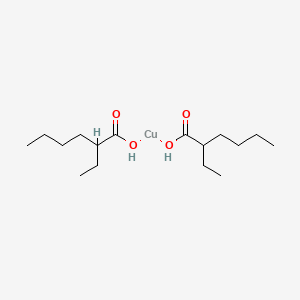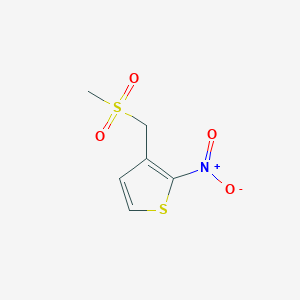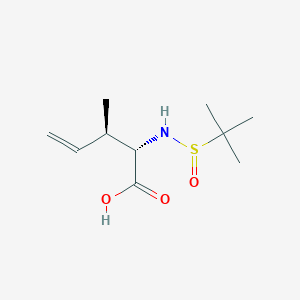
Copper isocaprylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Copper(II) 2-ethylhexanoate can be synthesized through several methods. One common synthetic route involves the reaction of copper(II) oxide or copper(II) hydroxide with 2-ethylhexanoic acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
Copper(II) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions, where it can be reduced to copper(I) or oxidized to copper(III) under specific conditions.
Substitution Reactions: This compound can undergo ligand exchange reactions, where the 2-ethylhexanoate ligands are replaced by other ligands.
Catalytic Reactions: Copper(II) 2-ethylhexanoate is often used as a catalyst in organic synthesis, such as in Heck-like cyclizations and oxidative coupling reactions.
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various organic ligands . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper(II) 2-ethylhexanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Copper(II) 2-ethylhexanoate exerts its effects varies depending on its application. In catalytic reactions, it often acts by coordinating to substrates and facilitating electron transfer processes . The molecular targets and pathways involved include various organic molecules and reaction intermediates, where the copper center plays a crucial role in stabilizing transition states and intermediates .
Comparison with Similar Compounds
Copper(II) 2-ethylhexanoate can be compared to other copper carboxylates, such as copper(II) acetylacetonate and copper(II) trifluoroacetate . While these compounds share similar coordination chemistry, Copper(II) 2-ethylhexanoate is unique in its specific ligand structure, which imparts distinct solubility and reactivity properties . Other similar compounds include copper(II) 2-pyrazinecarboxylate and copper(II) di(2-naphthoate) .
Properties
Molecular Formula |
C16H32CuO4 |
|---|---|
Molecular Weight |
351.97 g/mol |
IUPAC Name |
copper;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Cu/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10); |
InChI Key |
SZXCZUDYSKBGSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Di[(methylcyclopentadienyl)molybdenum tricarbonyl]](/img/structure/B12062473.png)


![4-[2-[4-[3-(4-chlorophenyl)prop-2-enyl]piperazin-1-yl]ethyl]benzoic acid;sulfuric acid](/img/structure/B12062503.png)
![Bis[1-chloro-2,2,2-trifluoro-1-(trifluoromethyl)ethyl] disulfide](/img/structure/B12062508.png)




![1-[[3-Ethyl-2(3H)-benzothiazolylidene]ethylidene]-2(1H)-naphthalenone](/img/structure/B12062529.png)

(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12062531.png)

![methyl (1S,4R)-1-methoxybicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12062559.png)
